molecular formula C48H72Cl8O32 B12101694 6-Chloro-6-deoxy-gamma-cyclodextrin

6-Chloro-6-deoxy-gamma-cyclodextrin

Cat. No.: B12101694
M. Wt: 1444.7 g/mol
InChI Key: MTXQTQXMTUTSMG-UHFFFAOYSA-N
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Description

6-Chloro-6-deoxy-gamma-cyclodextrin is a modified form of gamma-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. This compound is characterized by the substitution of a chlorine atom at the sixth position of each glucose unit, resulting in a unique chemical structure. It is primarily used in the synthesis of complex carbohydrates and as a modification of saccharides and carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6-deoxy-gamma-cyclodextrin typically involves the reaction of gamma-cyclodextrin with a chlorinating agent. One common method is the reaction with phosphorus halide in the presence of an organic solvent . This process ensures the selective substitution of chlorine atoms at the sixth position of the glucose units.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and crystallized for use in various applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-deoxy-gamma-cyclodextrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclodextrins, which can be further used in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to other cyclodextrin derivatives. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous .

Properties

Molecular Formula

C48H72Cl8O32

Molecular Weight

1444.7 g/mol

IUPAC Name

5,10,15,20,25,30,35,40-octakis(chloromethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

InChI

InChI=1S/C48H72Cl8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2

InChI Key

MTXQTQXMTUTSMG-UHFFFAOYSA-N

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CCl)CCl)CCl)CCl)CCl)CCl)CCl)O)O)Cl

Origin of Product

United States

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